3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid
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Overview
Description
3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with methoxy groups and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid typically involves the Birch reduction of substituted benzoic acids. For instance, the Birch reduction of 3,5-dimethoxybenzoic acid can yield the desired cyclohexadiene derivative . The reaction conditions often include the use of liquid ammonia and an alkali metal such as sodium or lithium, followed by protonation with an alcohol or water.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving carboxylic acids and methoxy groups.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, while the carboxylic acid group can undergo ionization and interact with biological molecules. The compound’s reactivity is influenced by the electron-donating effects of the methoxy groups and the electron-withdrawing effects of the carboxylic acid group .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-5-methyl-p-benzoquinone: Similar structure but with a quinone moiety instead of a cyclohexadiene ring.
3,5-Dimethoxyphenylacetic acid: Similar methoxy substitution but with a different core structure.
cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate: Similar cyclohexadiene structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups
Properties
CAS No. |
61040-88-8 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3,5-dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-7H,1-3H3,(H,11,12) |
InChI Key |
XCZYQKIHDWWOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC(C=C1OC)C(=O)O)OC |
Origin of Product |
United States |
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